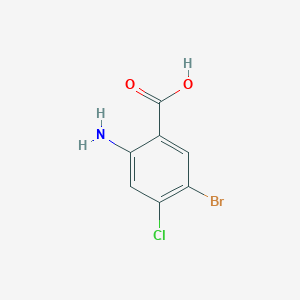

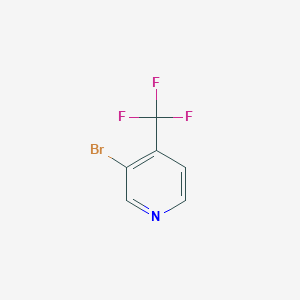

2-アミノ-5-ブロモ-4-クロロ安息香酸

概要

説明

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the introduction of functional groups at specific positions on the aromatic ring. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives involves modifications at different positions of the thiophene ring, which is similar to the structural motif of 2-amino-5-bromo-4-chlorobenzoic acid . Another example is the regioselective synthesis of ortho-halo-substituted aromatic acids, which demonstrates the strategic placement of halogen atoms on the aromatic ring . These methods could potentially be adapted for the synthesis of 2-amino-5-bromo-4-chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using X-ray diffraction techniques. For example, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing the presence of hydrogen bonds that stabilize the crystal structure . Similarly, the study of supramolecular assemblies of chlorobenzoic acid derivatives with amino-chloropyridine derivatives provides insights into the role of chlorine substituents in molecular interactions . These findings can be extrapolated to understand the molecular structure of 2-amino-5-bromo-4-chlorobenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds can vary depending on the nature and position of substituents. The papers provided do not directly address the chemical reactions of 2-amino-5-bromo-4-chlorobenzoic acid, but they do discuss the reactivity of similar compounds. For example, the formation of cocrystals and molecular salts with chlorobenzoic acids indicates the potential for acid-base interactions and hydrogen bonding . These types of reactions could be relevant to the chemical behavior of 2-amino-5-bromo-4-chlorobenzoic acid.

Physical and Chemical Properties Analysis

The solubility and thermodynamic properties of halogenated aromatic acids are crucial for their practical applications. The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been studied, providing a basis for understanding the solubility behavior of similar compounds like 2-amino-5-bromo-4-chlorobenzoic acid . Additionally, the formation of molecular cocrystals can influence the physical properties of these compounds, as seen in the study of 2-amino-5-chlorobenzooxazole adducts . The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids further illustrates the impact of molecular interactions on the physical properties of halogenated aromatic compounds .

科学的研究の応用

医薬品中間体

2-アミノ-5-ブロモ-4-クロロ安息香酸: は、様々な医薬品化合物の合成における重要な中間体です。そのハロゲン化された構造は、複雑な分子を構築するための汎用性の高い前駆体となっています。 例えば、腎臓でのグルコース再吸収を阻害することで、2型糖尿病の治療に用いられるSGLT2阻害剤の調製に使用することができます .

Safety and Hazards

作用機序

Pharmacokinetics

The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.

特性

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDNMLBIHIWVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599080 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50419-88-0 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)